N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(pyridine-3-carbonylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)14-7-5-9-16(11-14)19(3,4)21-18(25)23-22-17(24)15-8-6-10-20-12-15/h5-12H,1H2,2-4H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFCMISJFFSLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide, a compound with a complex structure, has garnered interest for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyridine-based compounds, including the target compound, exhibit significant anticancer properties. A study highlighted that compounds targeting the ephrin receptor family have shown efficacy against certain cancer types, suggesting that similar derivatives may possess comparable activities .
Key Findings:
- Mechanism: The compound may inhibit specific kinase pathways involved in tumor growth and proliferation.
- Case Studies: In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential. For instance, it was analyzed within a library of compounds for its inhibitory effects on various enzymatic activities.
Table 1: Enzyme Inhibition Profile
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition: The compound demonstrates the ability to inhibit kinases involved in signaling pathways critical for cancer cell survival.
- Receptor Interaction: It may interact with specific receptors that modulate cellular responses to external stimuli.
Toxicology and Safety Profile
Safety assessments are essential in evaluating the therapeutic potential of any compound. Toxicological studies indicate that while some derivatives show promise, they also exhibit varying degrees of toxicity depending on their structural modifications.
Case Study:
A study involving repeated dose toxicity assessments in animal models showed dose-dependent increases in systemic exposure without significant gender differences noted .
Comparison with Similar Compounds
Research Implications
- Hydrogen Bonding : The carbamoyl group in the target compound may form stronger hydrogen bonds than tertiary amides (e.g., pivalamides), influencing crystal packing or target binding .
- Synthetic Complexity : Analogues with oxadiazole or benzofuran groups require advanced purification techniques (e.g., HPLC), whereas the target compound’s synthesis may be more straightforward .
- Pharmacological Potential: Propenylphenyl and benzofuran groups both enhance hydrophobic interactions, but the latter’s rigid structure may improve selectivity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
